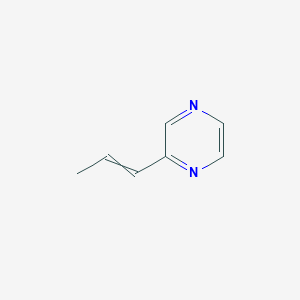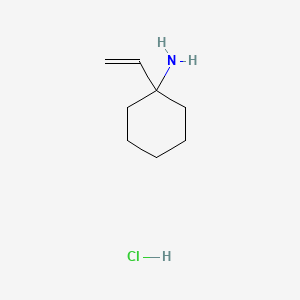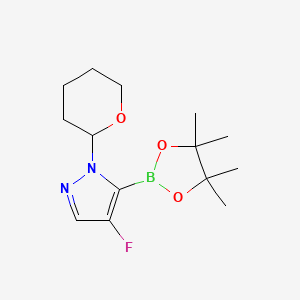
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and drug design. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.
Pinacol Ester Formation: Finally, the boronic acid is converted to its pinacol ester form by reacting with pinacol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Reduction: Alcohol or alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Boronic esters are investigated for their potential use in drug delivery systems and as boron carriers for neutron capture therapy.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This interaction is crucial in the design of enzyme inhibitors, where the compound can inhibit enzyme activity by binding to the active site.
類似化合物との比較
Similar Compounds
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Similar in structure but with an indazole ring instead of a pyrazole ring.
Phenylboronic acid pinacol ester: A simpler boronic ester with a phenyl group instead of the pyrazole and tetrahydropyran moieties.
Uniqueness
4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is unique due to its combination of a fluoro-substituted pyrazole ring and a boronic ester group. This combination provides distinct reactivity and potential for forming diverse chemical bonds, making it a valuable compound in organic synthesis and drug design.
特性
分子式 |
C14H22BFN2O3 |
|---|---|
分子量 |
296.15 g/mol |
IUPAC名 |
4-fluoro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H22BFN2O3/c1-13(2)14(3,4)21-15(20-13)12-10(16)9-17-18(12)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3 |
InChIキー |
TTZBGMJJPNEPRH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)

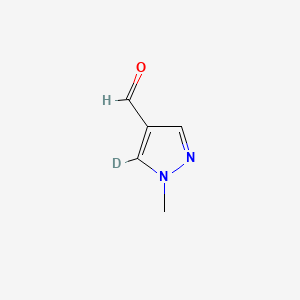
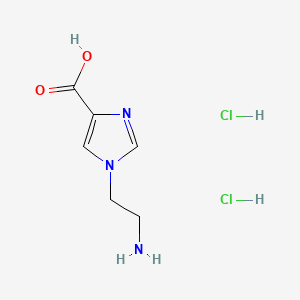
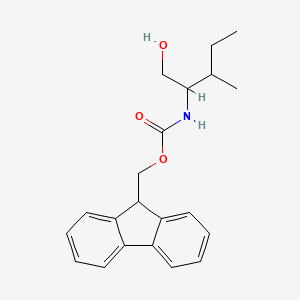
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)

![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
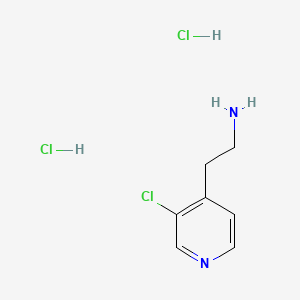
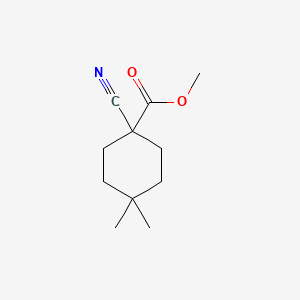
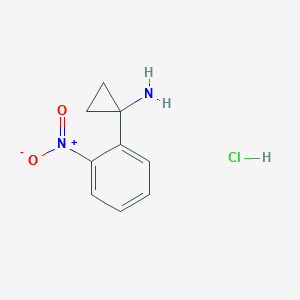
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
